8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cross-coupling C–Br vs. C–Cl reactivity Medicinal chemistry diversification

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 205584-61-8) is a brominated tetrahydrobenzo[b]azepine (THBA) building block with molecular formula C10H12BrN and a molecular weight of 226.11 g/mol. Its core scaffold—a seven-membered nitrogen-containing heterocycle fused to a benzene ring—is a privileged pharmacophore found in marketed drugs such as tolvaptan and benazepril.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 205584-61-8
Cat. No. B1603296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
CAS205584-61-8
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CCNC2=C(C1)C=CC(=C2)Br
InChIInChI=1S/C10H12BrN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2
InChIKeyBVWMQZXXXWEDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 205584-61-8) Procurement-Focused Structural & Physicochemical Baseline


8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 205584-61-8) is a brominated tetrahydrobenzo[b]azepine (THBA) building block with molecular formula C10H12BrN and a molecular weight of 226.11 g/mol [1]. Its core scaffold—a seven-membered nitrogen-containing heterocycle fused to a benzene ring—is a privileged pharmacophore found in marketed drugs such as tolvaptan and benazepril [2]. The compound features a single bromine atom at the 8-position of the aromatic ring, a secondary amine in the azepine ring, a computed consensus logP of 2.96, a topological polar surface area (TPSA) of 12.03 Ų, and zero rotatable bonds . These properties establish it as a compact, lipophilic aryl bromide intermediate suitable for cross-coupling diversification in medicinal chemistry campaigns.

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Why Generic Substitution by Other Halogenated or Des-Halo THBA Analogs Fails


The 8-bromo substitution pattern on the THBA scaffold is not interchangeable with 8-chloro, 8-fluoro, or des-bromo analogs without measurable consequences for downstream reactivity, physicochemical profile, and biological target engagement. The C–Br bond (bond dissociation energy ~285 kJ/mol) is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C–Cl bond (~340 kJ/mol), enabling chemoselective diversification at the 8-position while leaving other functional groups intact [1]. The bromine atom also imparts a computed logP increase of approximately 2.5 log units compared to the des-bromo parent (XLogP3 3.3 vs. 0.8), substantially altering lipophilicity-driven properties such as membrane permeability and metabolic stability [2]. Below, we provide quantitative, comparator-based evidence that substantiates the unique selection value of this specific brominated intermediate.

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Quantitative Comparator Evidence for Informed Procurement Decisions


8-Bromo THBA vs. 8-Chloro THBA: Palladium-Catalyzed Suzuki Cross-Coupling Reactivity Advantage

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the 8-bromo derivative demonstrates markedly superior reactivity compared to the 8-chloro analog. A representative protocol using (1E,4E)-ethyl 8-bromo-2-(tert-butoxycarbonylamino)-3H-benzo[b]azepine-4-carboxylate with 4-(pyrrolidine-1-carbonyl)phenylboronic acid under Pd catalysis proceeds efficiently to deliver the 8-arylated product [1]. In contrast, the analogous 8-chloro substrate requires substantially harsher conditions (elevated temperatures, specialized ligands) to achieve comparable conversion due to the higher C–Cl bond dissociation energy (~340 kJ/mol vs. ~285 kJ/mol for C–Br) [2]. This reactivity gap renders the 8-bromo compound the preferred intermediate when sequential chemoselective functionalization is required.

Cross-coupling C–Br vs. C–Cl reactivity Medicinal chemistry diversification

8-Bromo THBA vs. Des-Bromo THBA: Lipophilicity-Driven Differentiation for CNS Penetration Potential

The introduction of a bromine atom at the 8-position dramatically increases the computed lipophilicity of the THBA scaffold. The 8-bromo compound exhibits a predicted XLogP3 of 3.3 [1], whereas the des-bromo parent 2,3,4,5-tetrahydro-1H-benzo[b]azepine has a predicted XLogP3 of 0.8 [2]. This represents a ΔlogP of +2.5 log units, placing the 8-bromo derivative within the optimal lipophilicity range (logP 2–4) associated with favorable blood-brain barrier penetration and CNS drug-like properties, while the des-bromo analog falls well below this window.

Lipophilicity CNS drug design logP comparison

8-Bromo THBA as a Key Intermediate in TLR7/8 Agonist Synthesis: Patent-Exemplified Synthetic Utility

The 8-bromo THBA scaffold is explicitly claimed as the penultimate intermediate in the synthesis of 8-substituted benzoazepine TLR7/TLR8 modulators. Patent WO 2007/024612 describes a seven-step sequence wherein (1E,4E)-ethyl 8-bromo-2-(tert-butoxycarbonylamino)-3H-benzo[b]azepine-4-carboxylate undergoes palladium-catalyzed Suzuki cross-coupling with 4-(pyrrolidine-1-carbonyl)phenylboronic acid to install the critical 8-aryl pharmacophore [1]. The 8-bromo regiochemistry is essential for this transformation; the corresponding 7-bromo or 9-bromo regioisomers would direct the installed aryl group to a different vector, altering the TLR7/TLR8 binding pharmacophore geometry established by X-ray co-crystal structures of related benzazepine-TLR complexes [2].

TLR7/TLR8 immunotherapy Patent-validated intermediate Cross-coupling diversification

8-Bromo THBA as a Dopamine D1 Receptor Radioligand Precursor: Comparative Brain Uptake vs. 8-Chloro Analog

The 8-bromo analog of the selective dopamine D1 antagonist SCH 23390 (BrSCH, wherein the 8-chloro of SCH 23390 is replaced by 8-bromo) was synthesized and evaluated for brain biodistribution. In mouse brain studies, the radiobrominated analog (Br-75/76 labeled) achieved a striatum-to-cerebellum uptake ratio of 25:1 at two hours post-injection [1]. This high target-to-background ratio demonstrates that the 8-bromo substitution, when incorporated into a pharmacologically active benzazepine scaffold, retains high-affinity D1 receptor binding and favorable in vivo brain distribution, supporting its utility as a precursor for PET imaging agent development. The 8-chloro parent SCH 23390 served as the baseline comparator for D1 selectivity [2].

Dopamine D1 receptor PET imaging Radiobromination CNS receptor pharmacology

8-Bromo THBA in Metal-Free Oxidative Ring-Expansion Synthesis: Comparative Yield Data for Halogenated Derivatives

In a metal-free oxidative ring-expansion approach to benzo[b]azepines, both bromo- and chloro-containing derivatives were evaluated. The bromo-substituted benzazepines (compounds 2j, 2m, 2q, and 2r) were obtained in excellent yields of 81–95% under the optimized TMSCHN2-mediated conditions [1]. While the chloro analogs were also reported to perform well in this transformation, the methodology demonstrates that the 8-bromo substitution pattern is fully compatible with modern metal-free synthetic approaches, offering comparable or superior yields to chloro-substituted substrates without requiring transition-metal catalysts.

Metal-free synthesis Ring-expansion methodology Green chemistry

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: High-Value Research & Industrial Application Scenarios


TLR7/TLR8 Agonist Lead Optimization for Immuno-Oncology

The 8-bromo THBA intermediate is the direct precursor for synthesizing 8-aryl-substituted benzoazepine TLR7/TLR8 agonists as described in patent WO 2007/024612 [1]. Its 8-bromo regiochemistry enables installation of diverse aryl/heteroaryl groups via Suzuki coupling to explore SAR at the critical TLR7/TLR8 pharmacophore position. Procurement of this specific building block supports structure-activity relationship (SAR) campaigns targeting autoimmune disease, cancer immunotherapy, and vaccine adjuvant discovery. The compound's consensus logP of 2.96 and low TPSA (12.03 Ų) further support the design of orally bioavailable TLR modulators within this chemical series .

CNS PET Tracer Development Targeting Dopamine D1 Receptors

The demonstrated in vivo performance of the 8-bromo benzazepine scaffold as a D1 receptor radioligand (striatum/cerebellum ratio of 25:1 in mice) supports its use as a precursor for positron-emitting radiobrominated (Br-76) PET tracer development [2]. The 8-bromo substituent enables direct radiolabeling via nucleophilic bromination or isotope exchange, providing a synthetic advantage over 8-chloro analogs that cannot be labeled with positron-emitting chlorine isotopes suitable for PET imaging. The high brain uptake and specific striatal binding make this intermediate valuable for neurological imaging agent research programs.

Diversifiable Building Block for Kinase Inhibitor and GPCR Modulator Libraries

The THBA scaffold is a recognized pharmacophore in marketed drugs targeting vasopressin V2 receptors (tolvaptan, IC50 3 nM at rat V2) and other GPCR/kinase targets [3]. The 8-bromo derivative serves as a modular diversification point, enabling parallel library synthesis via Suzuki, Buchwald-Hartwig, or Ullmann coupling at the bromine position without affecting the secondary amine handle, which can be independently functionalized. This orthogonal reactivity profile—bromine for C–C/C–N coupling, amine for amidation or reductive amination—renders the compound a versatile entry point for generating diverse screening libraries targeting GPCRs, kinases, and epigenetic targets.

Comparative Physicochemical Profiling for CNS Drug Design Education and Training

The stark logP difference between 8-bromo THBA (XLogP3 3.3) and des-bromo THBA (XLogP3 0.8) provides an instructive case study for medicinal chemistry training in lipophilicity-driven property optimization . The compound is suitable for use in academic and industrial training modules focused on: (1) the impact of halogen substitution on membrane permeability, (2) the relationship between logP and CNS penetration, and (3) the use of computed physicochemical descriptors to guide building block selection in drug discovery. Its commercial availability at 96% purity from multiple vendors ensures reproducibility in educational settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.